molecular formula C23H24N4O3S B2491673 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1235107-03-5

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2491673
CAS No.: 1235107-03-5
M. Wt: 436.53
InChI Key: AMOWXGUJAXDRQR-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Inhibition

Compounds containing imidazole rings and nitro groups, similar to the query compound, are often explored for their potential as inhibitors of Cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can be crucial for understanding drug-drug interactions and developing new therapeutic agents. Studies on specific inhibitors for various CYP isoforms highlight the importance of structural selectivity and potency in designing compounds that can selectively inhibit desired pathways, minimizing unintended effects (Khojasteh et al., 2011).

Antitumor Activity

The imidazole and nitrophenyl groups, as seen in the chemical structure of the query, are also present in compounds with known antitumor activities. Reviews on imidazole derivatives, including those with additional functional groups, have shown promising results in the search for new antitumor drugs. These compounds exhibit a range of biological properties that can be leveraged for therapeutic purposes, especially in designing drugs targeting specific cancer types (Iradyan et al., 2009).

DNA Interaction

Benzimidazole derivatives, related to the structure of the query compound through the presence of an imidazole ring, have been extensively studied for their ability to interact with DNA. Such compounds, including Hoechst 33258 and its analogues, bind to the minor groove of DNA, demonstrating the potential for use in fluorescent staining of DNA and chromosomes, as well as in the development of antitumor and radioprotective agents (Issar & Kakkar, 2013).

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Target of Action

The targets of imidazole derivatives can vary greatly depending on their specific structures and functional groups. For example, some imidazole derivatives target bacterial cell division protein FtsZ .

Mode of Action

The mode of action of imidazole derivatives can also vary. Some might inhibit the function of their target proteins, while others might enhance their function .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For example, some might interfere with bacterial cell division, leading to the death of bacterial cells .

Pharmacokinetics

The ADME properties of imidazole derivatives can vary greatly depending on their specific structures and functional groups. Some might be well absorbed and metabolized, while others might be poorly absorbed and rapidly excreted .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary. Some might lead to the death of bacterial cells, while others might inhibit inflammation or tumor growth .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWXGUJAXDRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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